Cas no 2248187-75-7 ((2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid)

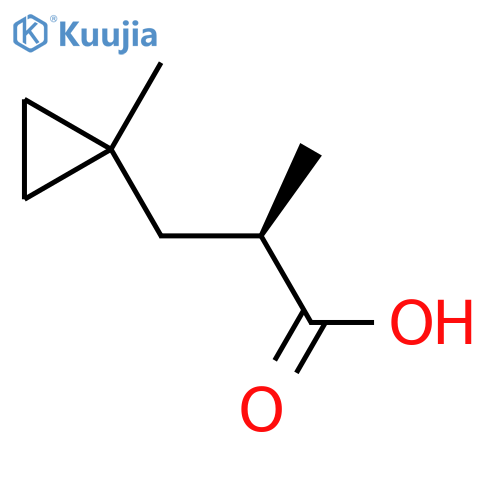

2248187-75-7 structure

商品名:(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2248187-75-7

- (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid

- EN300-6505448

-

- インチ: 1S/C8H14O2/c1-6(7(9)10)5-8(2)3-4-8/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1

- InChIKey: JVJQKSNCMISEFX-ZCFIWIBFSA-N

- ほほえんだ: OC([C@H](C)CC1(C)CC1)=O

計算された属性

- せいみつぶんしりょう: 142.099379685g/mol

- どういたいしつりょう: 142.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 37.3Ų

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505448-2.5g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 2.5g |

$2631.0 | 2025-03-14 | |

| Enamine | EN300-6505448-0.1g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 0.1g |

$1183.0 | 2025-03-14 | |

| Enamine | EN300-6505448-0.05g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 0.05g |

$1129.0 | 2025-03-14 | |

| Enamine | EN300-6505448-1.0g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 1.0g |

$1343.0 | 2025-03-14 | |

| Enamine | EN300-6505448-0.25g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 0.25g |

$1235.0 | 2025-03-14 | |

| Enamine | EN300-6505448-5.0g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 5.0g |

$3894.0 | 2025-03-14 | |

| Enamine | EN300-6505448-0.5g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 0.5g |

$1289.0 | 2025-03-14 | |

| Enamine | EN300-6505448-10.0g |

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid |

2248187-75-7 | 95.0% | 10.0g |

$5774.0 | 2025-03-14 |

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid 関連文献

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

2248187-75-7 ((2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量